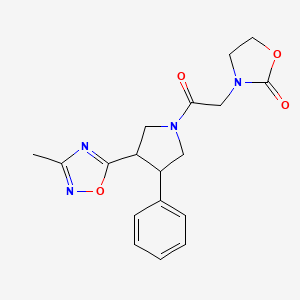
SMR000030974
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a potent inhibitory effect on glycogen synthase kinase-3 (GSK-3), a key regulator of many cellular processes.
Wirkmechanismus
3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII works by binding to the ATP-binding site of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, thereby inhibiting its activity. This leads to downstream effects, including increased glycogen synthesis and decreased cell proliferation. The exact mechanism of action of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII is still being studied, but it is believed to involve both direct inhibition of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one activity and indirect effects on downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase glycogen synthesis and decrease cell proliferation. In vivo studies have shown that 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII can improve glucose tolerance and reduce insulin resistance in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII in lab experiments is its specificity for 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in various cellular processes. However, one limitation of using 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII is its relatively low potency compared to other 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitors. This can make it difficult to achieve complete inhibition of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one activity in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII. One area of interest is the development of more potent and selective 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII and its downstream effects on cellular processes. Finally, there is potential for the use of 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII in the treatment of various diseases, including diabetes and Alzheimer's disease, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis method for 3-(3-isopropoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one inhibitor VIII involves several steps. The first step is the synthesis of 6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which is then reacted with 3-isopropoxypropyl chloride to yield the final product. The synthesis process has been described in detail in a number of research articles.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Verwenden Sie SMR000030974 in Materialien für die Wärmeisolierung und thermoelektrische Geräte. Seine niedrige Wärmeleitfähigkeit macht es für Anwendungen geeignet, bei denen der Wärmeübergang minimiert oder zur Energieumwandlung genutzt werden muss .
- Anwendung: Nutzen Sie This compound in KI-gestützten Simulationen und Datenanalysen für die Atmosphärenwissenschaften. Es kann unsere Fähigkeit verbessern, atmosphärische Beobachtungen zu überwachen, vorherzusagen und darauf zu reagieren, und so zur Klimamodellierung und Wettervorhersage beitragen .
Wärmeisolierung und Thermoelektrik
Atmosphärenwissenschaften und Klimamodellierung
Farbstoffzwischenprodukte und organische Synthese
Wenn Sie detailliertere Informationen benötigen oder spezielle Fragen zu einer dieser Anwendungen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)24-9-3-6-21-17(22)15-12-14(20-7-10-23-11-8-20)4-5-16(15)19-18(21)25/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLFTYLHXDZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)


![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)




